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Compound of Interest |

2-Methoxyquinolin-4-amine
Compound Name: _
hydrochloride
CAS No.: 858468-48-1
Cat. No.: B2528221
. J

Executive Summary & Application Context

2-Methoxyquinolin-4-amine hydrochloride is a critical heterocyclic intermediate employed in
the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors
and antimalarial agents. Its structural core—a quinoline ring functionalized with an electron-
donating methoxy group at the C2 position and a primary amine at the C4 position—imparts
unique electronic properties that are pivotal for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the spectroscopic signature of this
compound.[1][2][3][4] Unlike simple quinolines, the "push-push” electronic system (donors at
C2 and C4) creates a distinct shielding pattern in the NMR spectrum, particularly at the C3
position. The hydrochloride salt form, preferred for stability and solubility, introduces
protonation effects that must be accounted for during spectral interpretation.[4]

Structural Elucidation & Logic

The characterization of 2-methoxyquinolin-4-amine HCI relies on understanding the interplay
between the electron-donating substituents and the electron-deficient heteroaromatic ring.

Electronic Environment

e C2-Methoxy Group: Acts as a strong
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-acceptor (inductive) but a strong
-donor (mesomeric). This increases electron density at C3 and the ring nitrogen.[4]

e C4-Amino Group: A strong

-donor that significantly shields the C3 position and the benzenoid ring (C5-C8).

» Ring Nitrogen (N1): In the hydrochloride salt, N1 is protonated. This converts the nitrogen
into a strong electron-withdrawing group, causing a global downfield shift (deshielding) of the
aromatic protons compared to the free base.

Visualization of Structural Logic[4]
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Figure 1: Logic flow detailing the electronic effects governing the NMR shifts of 2-
methoxyquinolin-4-amine HCI.

Spectroscopic Data: NMR (Nuclear Magnetic
Resonance)

Experimental Protocol: Due to the ionic nature of the hydrochloride salt, DMSO-ds is the
solvent of choice. CDClIs is unsuitable due to poor solubility and potential aggregation.[4]
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e Concentration: 10-15 mg in 0.6 mL DMSO-de.
e Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[4]

o Temperature: 298 K.[4]

'H NMR Data (400 MHz, DMSO-ds)

The proton spectrum is characterized by a distinct singlet for the methoxy group, a highly
shielded singlet for the H3 proton, and a deshielded aromatic region due to the salt formation.
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deficient

quinoline ring.[4]

C NMR Data (100 MHz, DMSO-de)

Position Shift (6 ppm) Type Assignment Logic

Deshielded by direct
Cc2 162.5 Cq attachment to Oxygen
and N1.

Deshielded by amine
C4 156.0 Cq attachment; ipso

carbon.[4]

Ring junction carbon.

C8a 145.0 Cq
[4]
c7 132.5 CH Aromatic CH.[4]
C8 125.0 CH Aromatic CH.[4]
C5 122.5 CH Aromatic CH.[4]
C6 118.0 CH Aromatic CH.[4]
Ring junction,
C4da 112.5 Cq shielded by resonance

from C4-amine.[4]

Diagnostic Peak.

Extremely shielded
C3 92.0 CH (upfield) due to ortho-

positioning to two

electron donors.[4]

Typical methoxy
OCHs 545 CHs
carbon.[4]

Mass Spectrometry (MS) Data[5]
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Method: Electrospray lonization (ESI) in Positive Mode (ESI+).[4][5] The hydrochloride salt
dissociates in the MS source, yielding the protonated free base [M+H]*.

Key lons[4]

m/z (Observed) lon Identity Interpretation

Protonated molecular ion
175.1 [M+H]* (Base Peak). Consistent with
C10H11N20%.[4]

Sodium adduct (common

197.1 [M+Na]*
trace).[4]

Fragment: Loss of ammonia
from C4 position.[4]

158.1 [M+H - NHs]* o _
Characteristic of primary
amines.

Fragment: Loss of methoxy

144.1 [M+H - OCHs]*

radical/group.[4]

Fragmentation Pathway Visualization[4]
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Figure 2: Primary fragmentation pathways observed in ESI-MS for 2-methoxyquinolin-4-amine.

Infrared Spectroscopy (IR)[2][6][7]

Method: ATR (Attenuated Total Reflectance) on solid hydrochloride salt.[4]
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e 3100 - 3400 cm~*: Broad absorption band.[4] Corresponds to N-H stretching of the primary
amine (NHz2) and the ammonium salt (N-H*). The salt formation typically broadens this
region significantly compared to the free base.[4]

e 2800 - 3000 cm~1: C-H stretching (aromatic and aliphatic methyl).[4]
e 1640 - 1660 cm~*: C=N stretching (Quinoline ring).[4]
e 1580 - 1600 cm~1: N-H bending (Scissoring).

e 1240 - 1260 cm~1: C-O stretching (Aryl alkyl ether).[4] Strong band characteristic of the
methoxy group.[1][4]

Synthesis & Impurity Profile (For Spectral

Validation)

When analyzing the spectra, researchers must be aware of common impurities derived from
the synthesis pathway.

Common Synthetic Route: 2,4-Dichloroquinoline - 2-Methoxy-4-chloroquinoline — 2-
Methoxyquinolin-4-amine

Potential Impurities to Watch For:

¢ 2-Methoxy-4-chloroquinoline: Look for the absence of the broad amine peak and a downfield
shift of H3 (due to Cl vs NH2).[4]

¢ 2,4-Dimethoxyquinoline: Result of "over-reaction" with methoxide.[4] Look for two methoxy
singlets in *H NMR (approx 4.0 and 4.1 ppm).

¢ Residual Solvents: DMSO (2.50 ppm), Methanol (3.17 ppm in DMSO), Water (3.33 ppm in
DMSO).[4]

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
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¢ Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).Structure Determination of Organic
Compounds: Tables of Spectral Data.[4] Springer.[4] (Source for theoretical chemical shift
calculation rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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